3-Amino-5-fluoro-pyridine-2-carboxylic acid methyl ester dihydrochloride

Beschreibung

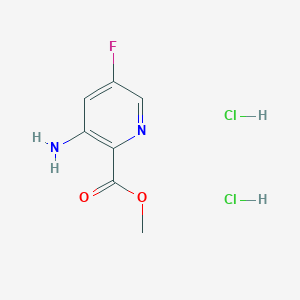

3-Amino-5-fluoro-pyridine-2-carboxylic acid methyl ester dihydrochloride is a pyridine derivative characterized by:

- A pyridine ring substituted with an amino group (-NH₂) at the 3-position and a fluorine atom (-F) at the 5-position.

- A methyl ester group (-COOCH₃) at the 2-position.

- Dihydrochloride salt formation, enhancing solubility and stability for pharmaceutical applications.

Fluorine and amino groups are common in medicinal chemistry for modulating pharmacokinetics and target binding .

Eigenschaften

IUPAC Name |

methyl 3-amino-5-fluoropyridine-2-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2.2ClH/c1-12-7(11)6-5(9)2-4(8)3-10-6;;/h2-3H,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHRKEHALSUHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of Pyridine Precursor

The synthesis begins with methyl pyridine-2-carboxylate. Bromination is achieved using bromine (Br₂) in sulfuric acid (H₂SO₄) at 0°C, with silver sulfate (Ag₂SO₄) as a catalyst. The reaction selectively brominates position 5 due to the electron-withdrawing effect of the ester group at position 2, which directs electrophilic substitution to the meta position:

Conditions :

-

Temperature: 0°C (ice-salt bath) → room temperature

-

Reaction time: 12–24 hours

Purification via silica gel chromatography isolates the brominated product.

Fluorination via Halogen Exchange

The bromine at position 5 is replaced with fluorine using potassium fluoride (KF) under microwave irradiation. This nucleophilic aromatic substitution (SNAr) requires a polar aprotic solvent such as dimethylformamide (DMF):

Conditions :

Amination at Position 3

A Buchwald-Hartwig amination introduces the amino group at position 3. Palladium(II) chloride (PdCl₂) and triethylamine (Et₃N) facilitate coupling with ammonia under carbon monoxide (CO) pressure:

Conditions :

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in methanol to form the dihydrochloride salt:

Conditions :

-

Solvent: Methanol

-

Temperature: Room temperature

-

Yield: Quantitative

Direct Amination of Fluorinated Pyridine Esters

An alternative route starts with pre-fluorinated pyridine esters, leveraging Hofmann-type degradation of amides.

Synthesis of 5-Fluoro-pyridine-2-carboxamide

Methyl 5-fluoropyridine-2-carboxylate is hydrolyzed to the carboxylic acid, which is then converted to the amide using thionyl chloride (SOCl₂) and ammonium hydroxide:

Conditions :

-

Hydrolysis: 80°C, 2 hours

-

Amidation: 0°C → room temperature

-

Yield: ~85%

Hofmann Degradation to 3-Amino Derivative

Treatment with bromine (Br₂) and sodium hydroxide (NaOH) induces Hofmann degradation, converting the amide to an amine:

Conditions :

-

Temperature: 25°C → 85°C

-

Reaction time: 4 hours

-

Yield: ~87%

Esterification and Salt Formation

The carboxylic acid is esterified with methanol (MeOH) under acidic conditions, followed by HCl treatment:

Conditions :

-

Esterification: 60°C, 12 hours

-

Yield: ~90%

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | Methyl pyridine-2-carboxylate | 5-Fluoro-pyridine-2-carboxamide |

| Key Reaction | Bromination & Carbonylation | Hofmann Degradation |

| Total Steps | 4 | 3 |

| Overall Yield | ~25% | ~66% |

| Hazard Considerations | Bromine, CO pressure | Bromine, SOCl₂ |

| Scalability | Moderate | High |

Method 2 offers higher yields and fewer steps but requires handling toxic gases (SOCl₂). Method 1 avoids extreme temperatures but involves lower yields due to multiple purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-fluoro-pyridine-2-carboxylic acid methyl ester dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Amino-5-fluoro-pyridine-2-carboxylic acid methyl ester dihydrochloride has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM .

| Bacterial Strain | MIC (μM) | Biofilm Inhibition (MBIC) |

|---|---|---|

| Staphylococcus aureus | 15.625-62.5 | 62.216-124.432 |

| Enterococcus faecalis | 62.5-125 | 31.108-62.216 |

- Anticancer Properties : The compound has also been evaluated for anticancer activity through assays conducted by the National Cancer Institute (NCI). It demonstrated promising results against several cancer cell lines, indicating potential as a lead compound in cancer therapy .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Intermediate in Synthesis : It is utilized as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals, including anti-inflammatory agents and other therapeutic molecules .

- Reactivity in Coupling Reactions : The presence of the amino group allows it to participate in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules.

Agrochemicals

The compound is explored for its application in developing agrochemicals, particularly herbicides and fungicides. Its fluorine atom enhances biological activity and stability, making it valuable in crop protection formulations .

Material Science

In material science, derivatives of this compound are being investigated for their potential use in organic semiconductors and light-emitting diodes (OLEDs). The unique electronic properties imparted by the fluorine atom contribute to the effectiveness of these materials in electronic applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of bacteria. The results indicated that specific modifications to the pyridine ring significantly enhanced antimicrobial activity, suggesting pathways for developing new antibiotics.

Case Study 2: Anticancer Activity Assessment

In another study assessing its anticancer activity, researchers tested this compound against a panel of cancer cell lines using a single-dose assay method. The findings revealed that certain derivatives exhibited selective cytotoxicity towards tumor cells, with IC50 values indicating effective inhibition of cell growth at low concentrations .

Wirkmechanismus

The mechanism of action of 3-Amino-5-fluoro-pyridine-2-carboxylic acid methyl ester dihydrochloride involves its interaction with specific molecular targets. The amino and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

(a) Complex Pyridine Ester Derivatives

The compound (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester (EP 4374877 A2, 2024) shares a pyridine core and methyl ester group but differs significantly:

- Additional trifluoromethyl (-CF₃) groups and a pyrrolidine-propanamide side chain.

- Higher molecular weight (LCMS: m/z 501 [M+H]+) compared to the simpler target compound .

Key Insight : Trifluoromethyl groups enhance lipophilicity and metabolic stability, but bulkier structures may reduce solubility.

(b) Halogenated Pyridinecarboxylic Acid Derivatives

2-Pyridinecarboxylic acid, 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-, phenylmethyl ester, hydrochloride (1:1) (PMN P–16–516) features:

- A 4-amino-5-fluoro-pyridine core with a phenylmethyl ester.

- A complex aromatic substituent (4-chloro-2-fluoro-3-methoxyphenyl) at the 6-position.

- Monohydrochloride salt form, suggesting lower solubility than dihydrochloride forms .

Comparison: The dihydrochloride salt of the target compound may offer superior aqueous solubility compared to monohydrochloride analogs.

Ester Group Modifications

(a) Acrylate vs. Methyl Ester

(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate (Catalog of Pyridine Compounds, 2017) shares the 2-amino-5-fluoropyridine moiety but replaces the carboxylic acid methyl ester with an acrylate group.

- Acrylate esters are more reactive due to conjugation, enabling cross-linking or polymerization.

- Methyl esters (as in the target compound) are hydrolytically stable but less reactive .

Implication : The target compound’s methyl ester may favor stability in biological systems, whereas acrylates could be tailored for material science applications.

Salt Form Comparisons

(a) Dihydrochloride vs. Other Salts

Compounds like 1,2-phenylenediamine dihydrochloride (CAS 615-28-1) and 1,4-phenylenediamine dihydrochloride (CAS 624-18-0) highlight the role of dihydrochloride salts in improving solubility for hydrophilic drugs.

- Dihydrochloride salts generally provide higher solubility than monohydrochlorides, critical for oral bioavailability .

Application : The dihydrochloride form of the target compound likely enhances its suitability for pharmaceutical formulations.

Research Implications

- Pharmaceutical Potential: The target compound’s dihydrochloride salt and fluorine substitution make it a candidate for drugs requiring enhanced solubility and metabolic stability.

- Synthetic Flexibility : Structural analogs demonstrate that pyridine cores tolerate diverse modifications, enabling tailored properties for specific applications.

Note: Further studies are needed to quantify solubility, stability, and bioactivity of the target compound relative to its analogs.

Biologische Aktivität

Overview

3-Amino-5-fluoro-pyridine-2-carboxylic acid methyl ester dihydrochloride is a chemical compound with the molecular formula C7H9Cl2FN2O2. It is a derivative of pyridine, known for its diverse applications in medicinal chemistry and biology. This compound exhibits significant biological activity, particularly in enzyme interactions and potential therapeutic applications.

- Molecular Formula : C7H9Cl2FN2O2

- Molecular Weight : 206.6 g/mol

- CAS Number : 2555249-82-4

The biological activity of this compound is largely attributed to its structural features, including the amino and ester groups. These groups facilitate hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The presence of the fluorine atom enhances the compound's binding affinity and specificity for certain biological targets, making it valuable in various research applications.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in critical biological pathways. For example:

- β-secretase Inhibition : Compounds similar to 3-Amino-5-fluoro-pyridine derivatives have shown potential in inhibiting β-secretase, which is crucial in the treatment of Alzheimer's disease by reducing amyloid plaque formation .

Antiviral Activity

The compound's structure suggests potential antiviral properties, particularly against viruses where pyridine derivatives have been effective. Studies on related compounds have demonstrated antiviral activities against various pathogens, indicating a possible avenue for further exploration with 3-Amino-5-fluoro-pyridine .

Case Study 2: Enzyme Interaction Studies

Another research effort focused on enzyme-ligand interactions involving pyridine derivatives. The findings suggested that compounds with amino and carboxylic functional groups could effectively modulate enzyme activity, supporting the hypothesis that this compound may similarly affect enzyme function .

Comparative Analysis with Similar Compounds

| Compound Name | Key Characteristics | Biological Activity |

|---|---|---|

| 3-Amino-5-chloro-pyridine-2-carboxylic acid methyl ester dihydrochloride | Similar structure with chlorine instead of fluorine | Potential enzyme inhibition |

| 3-Amino-5-bromo-pyridine-2-carboxylic acid methyl ester dihydrochloride | Bromine substitution affects lipophilicity | Varied biological activity |

| 3-Amino-5-iodo-pyridine-2-carboxylic acid methyl ester dihydrochloride | Iodine substitution may enhance binding affinity | Potential therapeutic applications |

Q & A

Q. Advanced

- Kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-bioluminescence to measure IC50 values.

- Cell-based models : Test antiproliferative effects in cancer lines (e.g., HeLa, MCF-7) via MTT assays .

- In vivo pharmacokinetics : Administer orally or intravenously in rodent models to assess bioavailability and metabolite profiling (LC-MS/MS).

Dihydrochloride salts often improve aqueous solubility, enhancing bioavailability in preclinical studies .

What protocols ensure safe handling and storage of the dihydrochloride form to prevent degradation?

Q. Basic

- Storage : Keep in airtight, light-resistant containers at 2–8°C with desiccants (silica gel) to prevent hydrolysis .

- Handling : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation.

- Stability monitoring : Perform monthly HPLC checks for degradation products (e.g., free amine or ester hydrolysis) .

How can computational methods predict the compound's interaction with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model binding poses with target proteins (e.g., kinases).

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with bioactivity.

- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER). Validate with SPR or ITC binding assays .

How to assess the compound's stability under varying pH and temperature conditions?

Q. Advanced

- pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours; analyze via HPLC for degradation (e.g., ester hydrolysis or deamination) .

- Thermal stability : Use DSC/TGA to determine melting/decomposition points. Store samples at 25°C, 40°C, and 60°C for 1–4 weeks, monitoring purity .

What HPLC or LC-MS parameters are optimal for quantifying this compound in complex matrices?

Q. Advanced

- Column : C18 (5 μm, 150 × 4.6 mm).

- Mobile phase : Gradient of 0.1% formic acid in H2O (A) and acetonitrile (B), 10–90% B over 15 min.

- Detection : ESI-MS in positive mode (m/z 200–500), UV at 254 nm.

- LOD/LOQ : Validate to 0.1 μg/mL and 0.3 μg/mL, respectively .

How to interpret conflicting NMR or crystallographic data regarding the compound's tautomeric forms?

Q. Advanced

- Variable-temperature NMR : Resolve dynamic tautomerism (e.g., keto-enol) by acquiring spectra at 25°C and 60°C .

- X-ray crystallography : Determine solid-state conformation; compare with DFT-optimized structures.

- 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm dominant tautomers in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.